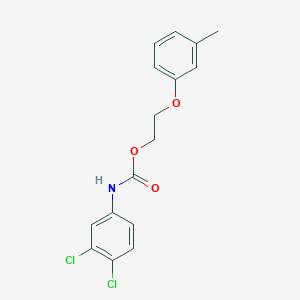

2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used for pest control in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.

Wirkmechanismus

Dichlorvos acts by inhibiting acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can result in various symptoms such as muscle twitching, tremors, convulsions, respiratory depression, and ultimately death.

Biochemical and Physiological Effects:

Dichlorvos has been shown to have various biochemical and physiological effects on the nervous system. It can cause oxidative stress, DNA damage, and lipid peroxidation, leading to cell death and tissue damage. It can also affect the immune system, leading to increased susceptibility to infections and decreased resistance to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

Dichlorvos has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the role of acetylcholine in various physiological processes. It is also readily available and relatively inexpensive. However, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and must be handled with extreme caution. Its use is strictly regulated, and researchers must follow strict safety protocols to avoid exposure.

Zukünftige Richtungen

There are several future directions for research on 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of novel insecticides that are less toxic to humans and the environment. Another area of interest is the development of new therapeutic agents that target acetylcholinesterase for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment.

Conclusion:

In conclusion, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a potent insecticide that has been widely used for pest control in agriculture and public health programs. It is also a valuable research tool for studying the nervous system and its functions. However, its toxicity and potential health effects must be taken into consideration when using it in research or for pest control. Further research is needed to develop safer and more effective alternatives to 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate and to understand its long-term effects on human health and the environment.

Synthesemethoden

Dichlorvos can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-(3-methylphenoxy)ethanol in the presence of a catalyst. The reaction produces 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate as the main product along with some impurities. The purity of 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be improved by further purification techniques such as distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

Dichlorvos has been extensively used in scientific research as a tool to study the nervous system and its functions. It is commonly used as an acetylcholinesterase inhibitor, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can be used to study the role of acetylcholine in various physiological processes such as learning and memory, muscle contraction, and autonomic nervous system function.

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-11-3-2-4-13(9-11)21-7-8-22-16(20)19-12-5-6-14(17)15(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODZYEOFOUQSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)

![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)

![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)

![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)

![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)

![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)

![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)